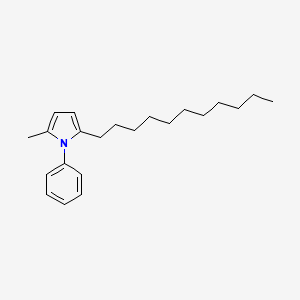
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a phenyl group, a methyl group, and an undecyl chain attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes to ensure high yields and purity. For instance, the use of manganese complexes in the absence of organic solvents has been shown to produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products . This method is both environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-substituted pyrrolidines.
Substitution: Formation of N-alkyl or N-acyl pyrroles.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenyl-1H-pyrrole: Lacks the undecyl chain, which may affect its solubility and biological activity.
1-Phenyl-5-undecyl-1H-pyrrole: Lacks the methyl group, which may influence its reactivity and stability.
2,5-Dimethyl-1-phenyl-1H-pyrrole: Contains an additional methyl group, potentially altering its chemical properties.
Uniqueness
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the undecyl chain enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propriétés
Numéro CAS |
61363-14-2 |
|---|---|
Formule moléculaire |
C22H33N |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-5-undecylpyrrole |
InChI |
InChI=1S/C22H33N/c1-3-4-5-6-7-8-9-10-12-17-22-19-18-20(2)23(22)21-15-13-11-14-16-21/h11,13-16,18-19H,3-10,12,17H2,1-2H3 |
Clé InChI |
NORQJMJGBYVQDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC=C(N1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


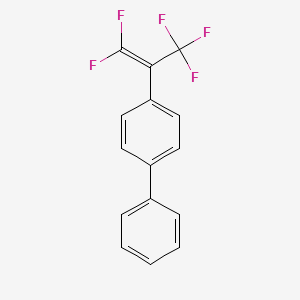
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
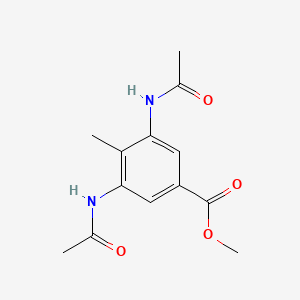
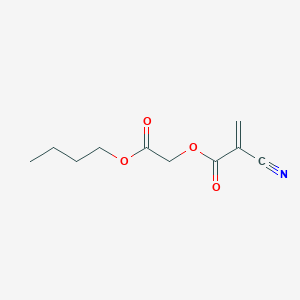
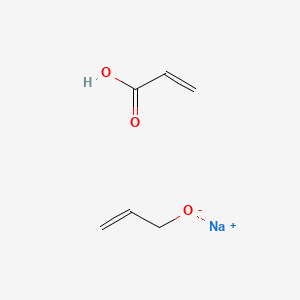
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)


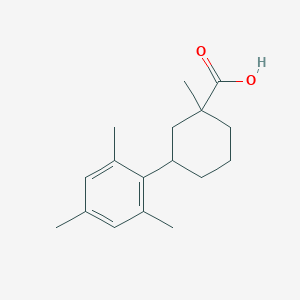
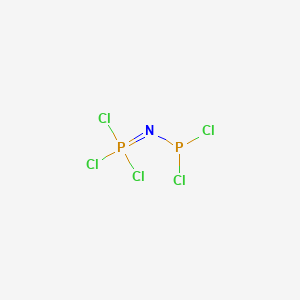
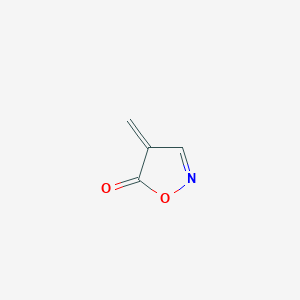
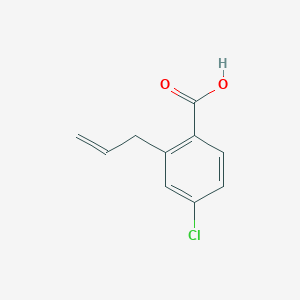
![[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol](/img/structure/B14583817.png)

